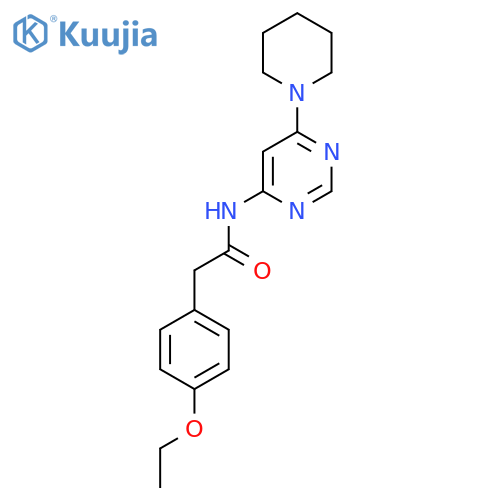Cas no 1396673-35-0 (2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-ylacetamide)

1396673-35-0 structure
商品名:2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-ylacetamide
2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-ylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-ylacetamide
- F6257-2231
- 2-(4-ethoxyphenyl)-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide
- 2-(4-ethoxyphenyl)-N-[6-(piperidin-1-yl)pyrimidin-4-yl]acetamide
- AKOS024545618
- 1396673-35-0
- 2-(4-ethoxyphenyl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide
- VU0541822-1
-
- インチ: 1S/C19H24N4O2/c1-2-25-16-8-6-15(7-9-16)12-19(24)22-17-13-18(21-14-20-17)23-10-4-3-5-11-23/h6-9,13-14H,2-5,10-12H2,1H3,(H,20,21,22,24)
- InChIKey: UAYDWCBJONQNJP-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1C=CC(=CC=1)OCC)NC1=CC(=NC=N1)N1CCCCC1
計算された属性
- せいみつぶんしりょう: 340.18992602g/mol
- どういたいしつりょう: 340.18992602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 406
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 67.4Ų
2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-ylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6257-2231-1mg |
2-(4-ethoxyphenyl)-N-[6-(piperidin-1-yl)pyrimidin-4-yl]acetamide |
1396673-35-0 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F6257-2231-15mg |
2-(4-ethoxyphenyl)-N-[6-(piperidin-1-yl)pyrimidin-4-yl]acetamide |
1396673-35-0 | 15mg |
$133.5 | 2023-09-09 | ||
| Life Chemicals | F6257-2231-25mg |
2-(4-ethoxyphenyl)-N-[6-(piperidin-1-yl)pyrimidin-4-yl]acetamide |
1396673-35-0 | 25mg |
$163.5 | 2023-09-09 | ||
| Life Chemicals | F6257-2231-20μmol |
2-(4-ethoxyphenyl)-N-[6-(piperidin-1-yl)pyrimidin-4-yl]acetamide |
1396673-35-0 | 20μmol |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F6257-2231-3mg |
2-(4-ethoxyphenyl)-N-[6-(piperidin-1-yl)pyrimidin-4-yl]acetamide |
1396673-35-0 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6257-2231-4mg |
2-(4-ethoxyphenyl)-N-[6-(piperidin-1-yl)pyrimidin-4-yl]acetamide |
1396673-35-0 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6257-2231-30mg |
2-(4-ethoxyphenyl)-N-[6-(piperidin-1-yl)pyrimidin-4-yl]acetamide |
1396673-35-0 | 30mg |
$178.5 | 2023-09-09 | ||
| Life Chemicals | F6257-2231-50mg |
2-(4-ethoxyphenyl)-N-[6-(piperidin-1-yl)pyrimidin-4-yl]acetamide |
1396673-35-0 | 50mg |
$240.0 | 2023-09-09 | ||
| Life Chemicals | F6257-2231-5mg |
2-(4-ethoxyphenyl)-N-[6-(piperidin-1-yl)pyrimidin-4-yl]acetamide |
1396673-35-0 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6257-2231-10μmol |
2-(4-ethoxyphenyl)-N-[6-(piperidin-1-yl)pyrimidin-4-yl]acetamide |
1396673-35-0 | 10μmol |
$103.5 | 2023-09-09 |
2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-ylacetamide 関連文献
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
1396673-35-0 (2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-ylacetamide) 関連製品
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 68551-17-7(Isoalkanes, C10-13)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
